N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid
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Overview
Description
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s intricate molecular arrangement contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) involves multiple steps. The process typically begins with the preparation of the core naphthyridine structure, followed by the introduction of the acetamide and phenyl groups. The final step involves the formation of the (Z)-2-butenedioate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-: A closely related compound with similar structural features.
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, trans-: Another related compound with a different geometric configuration.
Uniqueness
The uniqueness of Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo©(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) lies in its specific molecular arrangement and the presence of the (Z)-2-butenedioate salt. This configuration may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
76166-55-7 |
---|---|
Molecular Formula |
C31H35N3O11 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H27N3O3.2C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;2*5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/t19-,20-;;/m1../s1 |
InChI Key |
BWJFLHODOYZAML-DNEAOJAHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3[C@@H](C4=CC(=C(C=C24)OC)OC)CN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-acetamidophenyl)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)-naphthyridine-bis(hydrogen maleate) AH 21-132 AH 21132 AH-21-132 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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